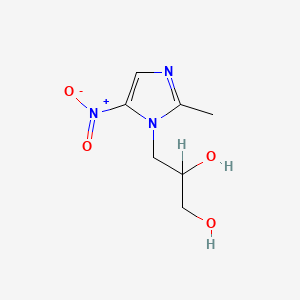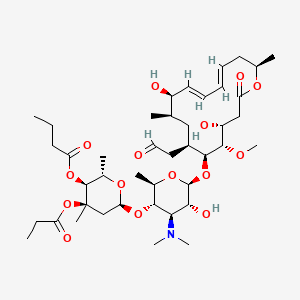
Rokitamycin
描述
利卡霉素属于利福霉素家族,该家族抗生素以其强大的抗菌特性而闻名。这些化合物源自细菌阿米卡霉素,对分枝杆菌特别有效。 利卡霉素与其他利福霉素一样,用于治疗各种细菌感染,包括结核病、麻风病以及由鸟分枝杆菌复合群引起的感染 .
准备方法
合成路线和反应条件: 利卡霉素的合成通常涉及阿米卡霉素的发酵。主要化合物利福霉素 B 是通过该发酵过程产生的。利福霉素 B 然后经过化学修饰以产生利卡霉素。 该修饰涉及利福霉素 B 的氧化和水解,形成利福霉素 S,然后进一步加工以生成利卡霉素 .
工业生产方法: 在工业环境中,利卡霉素的生产通过连续流动合成法得到优化。该方法涉及使用微反应器来提高反应效率和产率。 该过程从利福霉素 S 和叔丁胺开始,然后进行一系列反应步骤和纯化过程,最终以高总产率获得利卡霉素 .
化学反应分析
反应类型: 利卡霉素会经历各种化学反应,包括氧化、还原和取代。这些反应对于其修饰和活化至关重要。
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或过氧化氢,用于将利福霉素 B 氧化为利福霉素 S。
还原: 还原剂如硼氢化钠可用于在合成过程中还原中间体化合物。
主要产物: 这些反应形成的主要产物包括利福霉素 S、利福霉素 SV,最终是利卡霉素。 这些中间体中的每一个在利卡霉素的整体合成中都起着至关重要的作用 .
科学研究应用
利卡霉素在科学研究中具有广泛的应用范围:
化学: 利卡霉素用作研究抗生素合成和修饰的模型化合物。
生物学: 它作为一种工具来研究细菌抗药机制以及 RNA 聚合酶在细菌转录中的作用。
医学: 利卡霉素用于治疗细菌感染,特别是那些由分枝杆菌引起的感染。它还在研究其治疗其他细菌疾病的潜力。
作用机制
利卡霉素通过抑制细菌 RNA 合成发挥其抗菌作用。它与原核生物的 DNA 依赖性 RNA 聚合酶牢固结合,阻止 RNA 从 DNA 转录。这种抑制有效地阻止了细菌生长和复制。 利卡霉素的主要分子靶点是细菌 RNA 聚合酶的 β 亚基 .
类似化合物:
利福平: 利福霉素家族的另一个成员,主要用于治疗结核病。
利福布汀: 用于治疗鸟分枝杆菌复合群感染。
利福喷丁: 与利福平类似,但半衰期更长,用于治疗结核病。
利福昔明: 用于治疗旅行者腹泻和肝性脑病.
利卡霉素的独特性: 利卡霉素的独特之处在于其特定的修饰增强了其抗菌特性,并使其对更广泛的细菌感染有效。 它的合成涉及独特的化学反应,使其与其他利福霉素区分开来,使其在研究和临床环境中都成为一种有价值的化合物 .
相似化合物的比较
Rifampicin: Another member of the rifamycin family, used primarily to treat tuberculosis.
Rifabutin: Used to treat Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and hepatic encephalopathy.
Uniqueness of Ricamycin: Ricamycin is unique due to its specific modifications that enhance its antibacterial properties and its effectiveness against a broader range of bacterial infections. Its synthesis involves distinct chemical reactions that differentiate it from other rifamycins, making it a valuable compound in both research and clinical settings .
属性
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWWNRMSAPEJLS-MDWYKHENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023521 | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74014-51-0 | |
| Record name | Rokitamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rokitamycin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rokitamycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13409 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propionylleucomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROKITAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


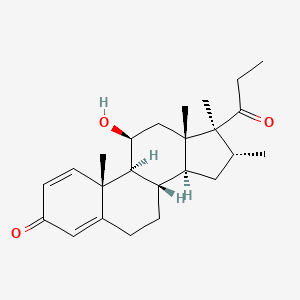
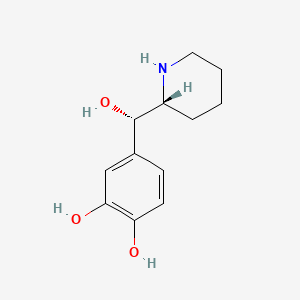
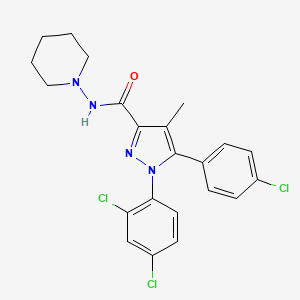
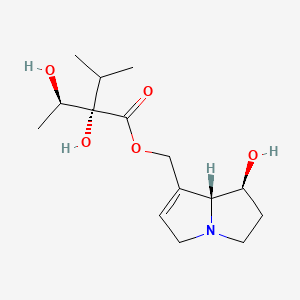
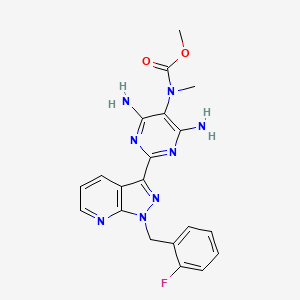
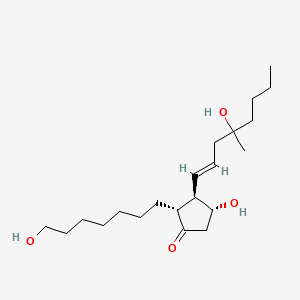
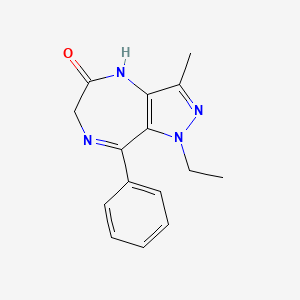
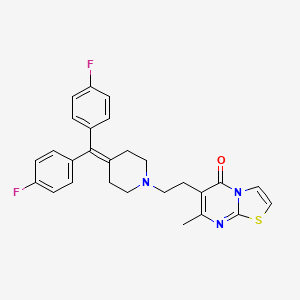
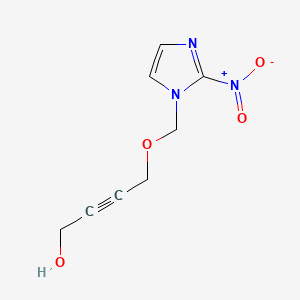
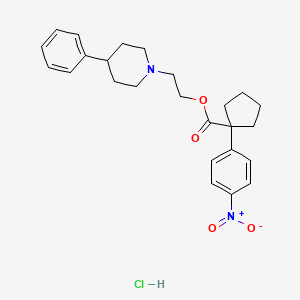
![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)
![3-Methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester](/img/structure/B1680655.png)
![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
